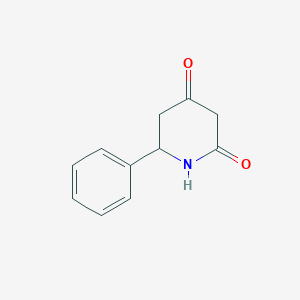

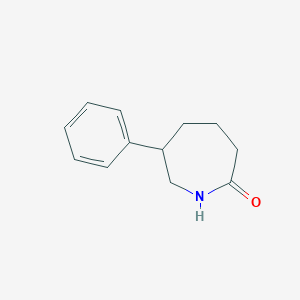

2-Acetamido-4-methylpent-4-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to 2-acetamido-4-methylpent-4-enoic acid involves complex chemical processes. For instance, the stereoselective synthesis of 2-methyl-4-hydroxy-5-aminopentanoic acid derivatives from known lactones, which are available from L- and D-glutamic acid, showcases the intricate methods used to produce similar compounds (Herdeis & Lütsch, 1993).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a compound. Techniques such as mass spectrometry, NMR (nuclear magnetic resonance), and X-ray crystallography are often employed to elucidate the structure of molecules like 2-acetamido-4-methylpent-4-enoic acid and its derivatives. These studies help in understanding the compound's stereochemistry and electronic configuration, which are crucial for its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving 2-acetamido-4-methylpent-4-enoic acid derivatives highlight their reactivity and potential applications. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrates the oxidative capabilities of related compounds. These reactions are indicative of the compound's utility in synthetic chemistry and potential applications in developing novel materials or pharmaceuticals (Mercadante et al., 2013).

科学的研究の応用

Advanced Oxidation Processes (AOPs) for Compound Degradation

Advanced oxidation processes have been studied for the degradation of acetaminophen (ACT), a compound that shares functional groups with 2-Acetamido-4-methylpent-4-enoic acid. These studies highlight the generation of various by-products, pathways, and the environmental implications of such degradation processes. The application of AOPs indicates a growing interest in understanding the fate of complex organic molecules in aquatic environments and their potential toxicity to ecosystems (Qutob et al., 2022).

Environmental Impact of Herbicides

The environmental fate and impact of herbicides like 2,4-Dichlorophenoxyacetic acid have been reviewed, showing concerns over their presence in ecosystems due to potential lethal effects on non-target organisms. These studies underline the importance of assessing the environmental behavior of chemical compounds and their degradation products to ensure ecological safety (Islam et al., 2017).

Sorption and Removal of Chemical Compounds

Research on the sorption behavior of phenoxy herbicides to soil and organic matter highlights the mechanisms that control the mobility and persistence of such compounds in the environment. This information is crucial for developing strategies to mitigate the environmental impact of organic pollutants, including strategies for their removal from water sources (Werner et al., 2012).

Chemical Modification and Application Potential

The modification of biopolymers, such as xylan, through chemical reactions to produce ethers and esters with specific functional properties, provides a basis for understanding the broader context of chemical transformations and their potential applications in various industries, including pharmaceuticals and environmental remediation (Petzold-Welcke et al., 2014).

Safety and Hazards

特性

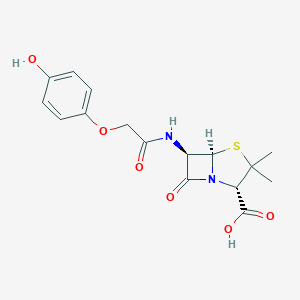

IUPAC Name |

2-acetamido-4-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBXANFRXWKOCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557496 |

Source

|

| Record name | N-Acetyl-4-methylidenenorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-methylpent-4-enoic acid | |

CAS RN |

87325-65-3 |

Source

|

| Record name | N-Acetyl-4-methylidenenorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)